3-(3-PROPOXYBENZAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE
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Overview
Description
3-(3-PROPOXYBENZAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core with propoxy and thiazolyl substituents, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-PROPOXYBENZAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3-propoxybenzoic acid: This can be achieved through the esterification of 3-hydroxybenzoic acid with propanol, followed by hydrolysis.
Amidation: The 3-propoxybenzoic acid is then converted to 3-propoxybenzamide using an appropriate amine, such as ammonia or an amine derivative.
Thiazole ring introduction: The final step involves the introduction of the thiazole ring through a condensation reaction with a thiazole derivative, such as 2-aminothiazole, under suitable conditions (e.g., using a coupling reagent like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-PROPOXYBENZAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Formation of 3-(3-carboxybenzamido)-N-(1,3-thiazol-2-yl)benzamide.
Reduction: Formation of 3-(3-propoxybenzylamino)-N-(1,3-thiazol-2-yl)benzamide.
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
3-(3-PROPOXYBENZAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-PROPOXYBENZAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE depends on its specific application. For instance, if used as an anticancer agent, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide: Similar structure with a methoxy group instead of a propoxy group.
3-(3-Ethoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide: Similar structure with an ethoxy group instead of a propoxy group.
3-(3-Butoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
The uniqueness of 3-(3-PROPOXYBENZAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The propoxy group, for example, may confer different solubility or binding characteristics compared to methoxy, ethoxy, or butoxy analogs.
Properties
IUPAC Name |
3-[(3-propoxybenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-2-10-26-17-8-4-6-15(13-17)18(24)22-16-7-3-5-14(12-16)19(25)23-20-21-9-11-27-20/h3-9,11-13H,2,10H2,1H3,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMQLEDRRYPFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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